2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide
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Overview
Description
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE is a complex organic compound characterized by the presence of an isoindoline and imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE typically involves multiple steps:
Formation of Isoindoline Derivative: The initial step involves the formation of the isoindoline derivative through the reaction of phthalic anhydride with an appropriate amine under controlled conditions.
Introduction of Imidazole Group: The imidazole group is introduced via a nucleophilic substitution reaction, where the isoindoline derivative reacts with an imidazole-containing reagent.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)HEXANOIC ACID
- 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
Uniqueness
Compared to similar compounds, 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE is unique due to its dual functional groups (isoindoline and imidazole), which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H16N4O3 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-imidazol-1-ylpropyl)acetamide |
InChI |
InChI=1S/C16H16N4O3/c21-14(18-6-3-8-19-9-7-17-11-19)10-20-15(22)12-4-1-2-5-13(12)16(20)23/h1-2,4-5,7,9,11H,3,6,8,10H2,(H,18,21) |
InChI Key |
DXCRYBZCBLXDGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
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